Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate
Description
Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate is an ester derivative characterized by a propionate backbone with a 2-methyl substituent and a 3-(aminomethyl)phenyl group. This compound is structurally related to amino acid esters and β-arylpropionates, which are common motifs in drug discovery. Its hydrochloride salt form (noted in ) enhances solubility, suggesting utility in formulations requiring improved bioavailability .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14/h4-6,8,10H,3,7,9,14H2,1-2H3 |
InChI Key |
CRAZCZJESBOUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC(=CC=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-(aminomethyl)phenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-(aminomethyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate with structurally related compounds, highlighting substituent variations and their implications:
Functional Group Analysis
- Ester Group Variations: Ethyl esters (target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Methyl 3-[3-(aminomethyl)phenyl]propionate) . This impacts membrane permeability and metabolic clearance. Diethylaminoethyl esters (e.g., 2-(Diethylamino)ethyl 3-(p-methoxyphenyl)-2-phenylpropionate) introduce basicity and water solubility, advantageous for ionizable drugs .
- Aminomethylphenyl vs. Trifluoromethyl: The aminomethyl group (target) enables derivatization (e.g., amide formation), whereas trifluoromethyl groups () enhance oxidative stability and electronegativity .
Data Gaps and Research Needs
While structural comparisons are feasible, direct data on the target compound’s solubility, stability, or bioactivity are absent in the provided evidence. Future studies should:
Quantify logP and pKa values for the target compound.
Compare metabolic stability against fluorinated and naphthoyl-containing analogs.
Biological Activity
Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities against various pathogens. This article provides an overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 221.30 g/mol. The compound features a phenyl ring substituted with an aminomethyl group and an ethyl ester functional group, which are critical for its biological activity.
This compound exhibits its biological effects primarily through the inhibition of bacterial virulence factors, particularly the type III secretion system (T3SS) in Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The T3SS is crucial for the pathogenicity of these organisms, allowing them to inject effector proteins into host cells, leading to infection and disease progression.
Inhibition Studies
In vitro studies have demonstrated that this compound can significantly inhibit the T3SS-mediated secretion of virulence factors. For instance, compounds structurally related to this compound have shown IC50 values below 1 µM in assays measuring T3SS activity, indicating potent inhibitory effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications. Research has indicated that:
- Substituents at the α-position : The nature and size of substituents at the α-position significantly affect potency. Removing or altering these substituents can lead to a complete loss of activity .
- Aminomethyl group : The presence of the aminomethyl group is essential for maintaining biological activity, as it facilitates interaction with the T3SS components .
Case Study 1: Inhibition of Pseudomonas aeruginosa
In a study evaluating the efficacy of various compounds against Pseudomonas aeruginosa, this compound was found to inhibit T3SS-mediated translocation into host cells. The compound demonstrated a dose-dependent response in cell viability assays, effectively preventing cell death induced by bacterial infection .
Case Study 2: Biofilm Formation
Another investigation focused on the impact of this compound on biofilm formation by E. coli. Results indicated that this compound reduced biofilm biomass significantly compared to controls. This suggests that it may interfere with the mechanisms bacteria use to adhere to surfaces and form protective biofilms .
Data Tables
| Compound Name | IC50 (µM) | Target | Effect |
|---|---|---|---|
| This compound | <1 | T3SS in Pseudomonas | Inhibition of secretion |
| Related Phenoxyacetamide Compounds | <1 | T3SS in E. coli | Inhibition of translocation |
| Control Compound | >50 | T3SS | No significant effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
